4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Vue d'ensemble
Description
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (CCMQ) is a synthetic, nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. It has been extensively studied for its ability to act as a ligand in a variety of biochemical and physiological processes, as well as its potential to be used in lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis and chemical properties of related quinoxaline derivatives have been explored in depth. For example, the base-induced cyclization of some quinolines to form fused nitrogen heterocyclic ring systems has been studied, indicating a method for creating compounds with complex structures similar to 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (Abbasi, Nasr, & Zoorob, 1980).
Biological Activities and Potential Applications
The antimicrobial activity of quinoxaline derivatives has been a key focus, with studies synthesizing various fused triazolo and ditriazoloquinoxaline derivatives to evaluate their antimicrobial and antifungal activities. Some of these compounds have shown potent antibacterial activity compared to standard treatments, suggesting a potential for developing new antimicrobial agents (Badran, Abouzid, & Hussein, 2003).
Another area of interest is the exploration of quinoxaline derivatives as adenosine receptor antagonists and potential rapid-onset antidepressants. Studies on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines indicate their potential therapeutic value as novel and rapid-acting antidepressant agents due to their ability to bind avidly and selectively to adenosine A1 and A2 receptors (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
The anticonvulsant activity of quinoxaline derivatives has also been studied, with some compounds exhibiting promising results in controlling seizures. This suggests the potential for these compounds to contribute to the development of new anticonvulsant medications (Wagle, Adhikari, & Kumari, 2009).
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit dna intercalation activities .
Mode of Action
It’s known that dna intercalating agents, like some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, interact with dna by inserting between base pairs, which can disrupt the dna structure and interfere with processes such as dna replication and transcription .
Biochemical Pathways
Given its potential dna intercalation activity, it could affect pathways involving dna replication and transcription .
Result of Action
Dna intercalating agents can disrupt dna structure and interfere with processes such as dna replication and transcription, which can lead to cell death . This makes them potential candidates for anticancer agents .
Propriétés
IUPAC Name |
4-chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N5O/c1-27-11-6-7-13-10(8-11)9-12(16(20)22-13)18-24-25-19-17(21)23-14-4-2-3-5-15(14)26(18)19/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGPUQXRCXUIFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NN=C4N3C5=CC=CC=C5N=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.